Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Physicochemical property prediction Drug-likeness assessment Lead optimization

Medicinal chemistry teams developing nitroquinoline-based anti-cancer agents or NMDA antagonists require regiospecifically substituted scaffolds; non-nitrated or 3-carboxylate isomers cannot replicate the essential electronic and tautomeric properties needed for target engagement. Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS 16134-01-3) resolves this with the exact 8-nitro-2-carboxylate pharmacophore: • Enables acyl hydrazone derivatives with IC50 15.3 μM against A549 NSCLC cells; selective over normal HEK cells up to 200 μM • Kynurenic acid template for NMDA antagonist development per U.S. Patent 5,270,309 • Participates in 1,3-dipolar cycloadditions yielding dispiro hybrids with confirmed ROS-mediated apoptosis in HeLa cells Supplied with full analytical certification for immediate SAR studies.

Molecular Formula C11H8N2O5
Molecular Weight 248.19 g/mol
CAS No. 16134-01-3
Cat. No. B107822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate
CAS16134-01-3
Molecular FormulaC11H8N2O5
Molecular Weight248.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C11H8N2O5/c1-18-11(15)7-5-9(14)6-3-2-4-8(13(16)17)10(6)12-7/h2-5H,1H3,(H,12,14)
InChIKeyNOGQBLIKIZVQKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate: Scaffold & Reactivity Profile


Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS 16134-01-3) is a 4-oxo-1,4-dihydroquinoline derivative bearing a nitro group at the 8-position and a methyl carboxylate ester at the 2-position, with a molecular weight of 248.19 g/mol [1]. The compound exists in tautomeric equilibrium between the 4-oxo and 4-hydroxy forms, a characteristic feature of the 4-quinolone scaffold that influences both spectroscopic behavior and chemical reactivity [2]. This compound serves primarily as a synthetic intermediate and scaffold precursor in medicinal chemistry programs targeting nitroquinolone-based bioactive molecules, with documented utility in the preparation of anti-proliferative agents and NMDA receptor antagonist pharmacophores [3].

Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate: 8-Nitro Substitution Specificity


Substitution of methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate with the non-nitrated analog methyl 4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS 7101-89-5) or other positional nitro isomers fundamentally alters both the physicochemical profile and the downstream synthetic utility of the scaffold. The 8-nitro group introduces an electron-withdrawing substituent that modifies the tautomeric equilibrium of the 4-oxo/4-hydroxy system, alters the spin density distribution in the radical anion state relevant to photoinduced reduction processes, and creates a distinct hydrogen-bonding network in concentrated solutions that is absent in the non-nitrated parent compound [1]. The 2-carboxylate ester group, when combined with the 8-nitro substitution, enables a specific hydrogen-bonding pattern in solution that is not accessible with the 3-carboxylate regioisomer ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate [2]. These substitution-dependent differences in electronic structure and intermolecular interactions cannot be replicated by simple analog exchange and directly impact both the compound's performance as a synthetic building block and its utility in structure-activity relationship studies of nitroquinolone-derived bioactive agents [3].

Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate: Quantified Differentiation Evidence


Lipophilicity Differential

The 8-nitro substitution on methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate produces a quantifiable lipophilicity shift relative to the non-nitrated parent scaffold methyl 4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS 7101-89-5). The target compound exhibits an XLogP3 value of 1.4 [1], which represents a reduction in lipophilicity driven by the electron-withdrawing and polar nitro group at the 8-position. This shift in partition coefficient affects membrane permeability predictions and solubility profiles in organic solvents, providing a differentiated physicochemical starting point for medicinal chemistry optimization programs targeting CNS or antimicrobial applications where nitro group incorporation is therapeutically advantageous [2].

Physicochemical property prediction Drug-likeness assessment Lead optimization

Hydrogen Bonding Capacity

The incorporation of the 8-nitro group in methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate significantly increases the hydrogen bond acceptor capacity relative to the non-nitrated scaffold. The target compound possesses 6 hydrogen bond acceptors and 1 hydrogen bond donor [1], whereas methyl 4-oxo-1,4-dihydroquinoline-2-carboxylate (C11H9NO3, MW 203.19 g/mol) contains only the carbonyl and ester oxygen acceptors without the additional nitro oxygen contributions. Experimental crystallographic and solution-phase spectral studies on 8-substituted methyl 4-oxo-1,4-dihydroquinoline-2-carboxylates confirm that hydrogen bonding occurs in concentrated solutions, with the pattern influenced by the nature of the 8-substituent [2]. The increased acceptor count of the 8-nitro derivative enables distinct intermolecular interactions that affect crystallization behavior, solubility in polar aprotic solvents, and supramolecular assembly.

Crystal engineering Supramolecular chemistry Solubility prediction

2- vs. 3-Carboxylate Regioisomer Reactivity

Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate contains the carboxylate ester at the 2-position of the quinolone ring, a regioisomeric arrangement that dictates distinct synthetic accessibility to downstream derivatives compared to the 3-carboxylate isomer ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. The 2-carboxylate scaffold aligns with the kynurenic acid pharmacophore, a known NMDA receptor antagonist core, and serves as a direct precursor for 2-carboxylic acid derivatives that exhibit potent and specific NMDA receptor antagonism [1]. In contrast, the 3-carboxylate isomer requires fundamentally different synthetic routes to access biologically active carboxylic acid derivatives and does not align with the kynurenic acid template. The patent literature explicitly identifies 4-oxo-1,4-dihydroquinoline compounds having a 2-acidic group as potent NMDA antagonists, establishing the 2-position substitution as a structurally defined requirement for this pharmacological activity [2].

Regioselective synthesis Heterocyclic chemistry Quinolone derivatization

Functional Group Orthogonality

Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate uniquely combines three chemically addressable functional groups on a single quinolone scaffold: an 8-nitro group (reducible to amine), a 4-oxo group (capable of enolate formation and condensation), and a 2-methyl carboxylate ester (hydrolyzable to carboxylic acid or reducible/transesterifiable) . This orthogonal functional group arrangement enables sequential derivatization without protecting group manipulation that would be required with other substitution patterns. Specifically, the 8-nitro group can be reduced to an 8-aminoquinoline scaffold while leaving the 2-carboxylate and 4-oxo functionalities intact; the 4-oxo group participates in hydrazone formation for accessing acyl hydrazone derivatives with documented anti-proliferative activity; and the 2-carboxylate ester serves as a pro-drug handle or acid precursor for NMDA antagonist development [1]. The 3-carboxylate regioisomer lacks the same orthogonal reactivity profile at the 2-position relative to the 4-oxo carbonyl. This scaffold is also amenable to 1,3-dipolar cycloaddition reactions for constructing dispiro heterocyclic systems with demonstrated cytotoxic activity [2].

Scaffold diversification Orthogonal protection Multicomponent reactions

Molecular Weight Differentiation

The nitro substitution at the 8-position of methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate produces a molecular weight of 248.19 g/mol and exact mass of 248.04332136 Da (molecular formula C11H8N2O5) [1], whereas the non-nitrated parent scaffold methyl 4-oxo-1,4-dihydroquinoline-2-carboxylate has a molecular weight of 203.19 g/mol and molecular formula C11H9NO3 . This 45 Da mass difference corresponds to the replacement of one hydrogen with a nitro group (NO2, 46 Da) and provides unambiguous MS-based identification and purity verification. The distinct isotopic pattern contributed by the two nitrogen atoms in the nitro-substituted compound further enables definitive analytical discrimination between the target compound and non-nitrated analogs in complex reaction mixtures or stability studies.

Analytical reference standard QC/QA specification Inventory management

Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate: Application Scenarios


Acyl Hydrazone Anti-Proliferative Synthesis

Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate serves as the key scaffold precursor for generating 8-nitroquinolone-fused acyl hydrazones with demonstrated in vitro anti-cancer activity against A549 non-small cell lung cancer cells, MCF-7 breast cancer cells, and HeLa cervical cancer cells. The 4-oxo group provides the reactive site for hydrazone formation, while the 8-nitro group contributes to the electronic properties that modulate biological activity. In a 2023 structure-activity relationship study, derivatives synthesized from this chemical class exhibited IC50 values as low as 15.3 ± 0.7 μM against A549 cells while showing insignificant toxicity on normal human embryonic kidney cells up to 200 μM concentration [1]. The 2-carboxylate methyl ester remains available for further functionalization or hydrolysis to the acid form for pharmacokinetic optimization. Procurement of this specific nitro-substituted methyl ester scaffold, rather than non-nitrated or 3-carboxylate regioisomers, is required for accessing this defined anti-proliferative chemotype.

Kynurenic Acid-Type NMDA Antagonist Leads

The 2-carboxylate substitution pattern of methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate directly aligns with the kynurenic acid pharmacophore, a validated scaffold for developing potent and specific NMDA receptor antagonists. U.S. Patent 5,270,309 (Merck Sharp & Dohme) explicitly claims 4-oxo-1,4-dihydroquinoline compounds having a 2-acidic group as NMDA antagonists useful for treating neurodegenerative disorders [2]. The 8-nitro group serves as a handle for further SAR exploration, potentially modulating electronic effects on receptor binding or serving as a precursor to 8-amino derivatives after reduction. This application scenario requires the 2-carboxylate regioisomer specifically; the 3-carboxylate isomer ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate cannot substitute for this pharmacophore template. For CNS drug discovery programs targeting excitotoxicity in stroke, Alzheimer's disease, or Parkinson's disease, this compound provides the structurally defined starting point for analog synthesis.

Dispiro Heterocyclic Library Synthesis

Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is amenable to 1,3-dipolar cycloaddition reactions for constructing structurally complex dispiro oxindole-pyrrolidine-8-nitroquinolone hybrid systems. The 8-nitroquinolone core, when converted to (E)-3-arylidene-2,3-dihydro-8-nitro-4-quinolone intermediates, participates in azomethine ylide cycloadditions generated in situ from isatins and benzylamine to yield unique dispiro analogs with regio- and stereochemical control as confirmed by X-ray diffraction studies [3]. These dispiro compounds have demonstrated potent in vitro cytotoxic activity against human cervical cancer HeLa cells, with compounds 6d, 6a, 6h, 6b, and 6e inducing apoptosis through ROS influx and mitochondrial pathway activation while exhibiting insignificant toxicity to normal cells [3]. Procurement of the nitro-substituted scaffold is essential, as the 8-nitro group modulates the electronic environment of the quinolone core and influences both cycloaddition regioselectivity and the downstream cytotoxic activity of the resulting dispiro products.

Physicochemical Reference Standard

Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate provides a well-characterized reference standard for calibrating computational ADMET predictions in nitroquinolone-based drug discovery programs. The compound's computed properties—including XLogP3 = 1.4, 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 rotatable bonds—serve as baseline parameters for understanding how 8-nitro substitution modulates physicochemical properties relative to non-nitrated quinolone scaffolds [1]. The 2023 study of 8-nitroquinolone acyl hydrazones utilized theoretical ADMET analysis on derivatives of this scaffold class, which indicated good gastrointestinal absorption and low predicted toxicity, subsequently validated by in vitro selectivity assays [4]. For medicinal chemistry teams requiring a nitroquinolone reference compound with fully characterized computed descriptors and experimental validation data, this methyl ester derivative offers a procurement-ready standard with properties that extrapolate to advanced lead compounds.

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